(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride: . This compound features a naphthalene ring substituted with an ethoxy group and a piperazine ring substituted with a hydroxypropyl group, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the naphthalene derivative and the piperazine derivative separately. These intermediates are then coupled together using appropriate reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The ethoxy group on the naphthalene ring can be oxidized to form an ethyl ester or other derivatives.
Reduction: : The piperazine ring can be reduced to form different derivatives.
Substitution: : Various substituents can be introduced at different positions on the naphthalene and piperazine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the naphthalene and piperazine rings, which can have different biological and chemical properties.
Scientific Research Applications
(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: : It has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: : The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride: can be compared with other similar compounds, such as:
Naphthalene derivatives: : These compounds share the naphthalene ring structure but may have different substituents.
Piperazine derivatives: : These compounds contain the piperazine ring but may have different substituents or functional groups.
Hydroxypropyl derivatives: : These compounds contain the hydroxypropyl group but may be attached to different core structures.
The uniqueness of This compound lies in its specific combination of the naphthalene and piperazine rings with the hydroxypropyl group, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-3-25-18-9-8-16-6-4-5-7-17(16)19(18)20(24)22-12-10-21(11-13-22)14-15(2)23;/h4-9,15,23H,3,10-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGXWZXARGTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CC(C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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